4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane
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Overview
Description
4,4,8,8-Tetramethyl-1,6-dioxaspiro[25]octane is an organic compound with the molecular formula C10H18O2 It is characterized by its spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of appropriate ketones with diols under acidic or basic conditions to form the spirocyclic structure. Specific details on the reaction conditions and catalysts used can vary, but common methods include:
Acid-catalyzed cyclization: Using strong acids like sulfuric acid or p-toluenesulfonic acid to promote the formation of the spiro ring.
Base-catalyzed cyclization: Employing bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Including lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution reagents: Various halogens, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.
Scientific Research Applications
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into certain binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: A similar compound with a slightly different structure, known for its use in fragrance chemistry.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A product of the ring-opening reaction of related spiro compounds, used in various chemical applications.
Uniqueness
4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other compounds may not be suitable.
Properties
IUPAC Name |
4,4,8,8-tetramethyl-1,6-dioxaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-11-6-9(3,4)10(8)7-12-10/h5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYCIJQSHUXAOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(C12CO2)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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